molecular formula C13H15N3O3S B2703335 2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide CAS No. 1291842-36-8

2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide

Cat. No.: B2703335
CAS No.: 1291842-36-8
M. Wt: 293.34
InChI Key: MXLBOPUHLAWCTQ-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built upon a pyridine-sulfonamide core. This structure is a privileged scaffold in the design of potent enzyme inhibitors, particularly targeting kinase signaling pathways and bacterial enzymes. The integration of the sulfonamide group is a key feature for developing inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) . Inhibiting these kinases is a major therapeutic strategy in oncology research, as the PI3K/AKT/mTOR pathway is critically involved in cell proliferation, survival, and metabolism, and is frequently dysregulated in cancers . The methoxypyridine moiety, similar to those found in established research compounds, contributes to high-affinity binding within the kinase's active site . Furthermore, the sulfonamide functional group is a hallmark of antibacterial agents, which act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS) . By mimicking the natural substrate para-aminobenzoic acid (pABA), these compounds block the essential folate biosynthesis pathway in bacteria, providing a well-characterized mechanism for antimicrobial research . This dual potential makes this compound a versatile scaffold for researchers investigating new oncological therapies and anti-infective agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-19-11-6-4-10(5-7-11)9-16-13-12(20(14,17)18)3-2-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLBOPUHLAWCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-amino-3-pyridinesulfonamide with 4-methoxybenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (–SO<sub>2</sub>NH<sub>2</sub>) participates in nucleophilic displacement reactions. Key examples include:

Reaction TypeReagents/ConditionsProductsYieldSource
AlkylationBenzyl chlorides, DMF, 80°C, Et<sub>3</sub>N3-Thio-sulfonamido triazolo derivatives72-89%
CyclizationHydrazine hydrate, acetonitrile, reflux1,2,4-Triazole-fused pyridine derivatives65-78%

These reactions highlight the sulfonamide's role as a leaving group in nucleophilic aromatic substitution, particularly when activated by electron-withdrawing pyridine rings.

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at specific positions under controlled conditions:

Reaction TypeReagents/ConditionsPosition ModifiedProductsNotesSource
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°CC-5 of pyridineNitro-substituted derivativeRequires low temp to prevent side reactions
SulfonationClSO<sub>3</sub>H, 25°CC-4 of pyridinePyridine-3,4-disulfonamideEnhanced by electron-donating methoxy group

The methoxybenzyl group directs electrophiles to the pyridine ring's meta and para positions due to its electron-donating nature.

Hydrolysis and Degradation

The sulfonamide bond is susceptible to hydrolysis under extreme pH conditions:

ConditionsReagentsProductsByproductsSource
Acidic (HCl, 100°C)6M HCl, reflux, 12 hrsPyridine-3-sulfonic acid + 4-MethoxybenzylamineNH<sub>3</sub> gas
Basic (NaOH, 80°C)4M NaOH, 80°C, 8 hrsPyridine-3-sulfonate + 4-MethoxybenzylamineNone reported

Hydrolysis rates correlate with pH: Acidic conditions accelerate cleavage due to protonation of the sulfonamide nitrogen.

Oxidation and Reduction Reactions

The methoxybenzyl group and pyridine ring participate in redox processes:

Reaction TypeReagents/ConditionsProductsApplicationsSource
Oxidation (Methoxy)KMnO<sub>4</sub>, H<sub>2</sub>O, 60°CBenzoquinone-pyridine conjugateAntibacterial activity
Reduction (Sulfonamide)LiAlH<sub>4</sub>, THF, 0°CPyridine-3-thiol + 4-MethoxybenzylamineThiol-based drug design

Controlled oxidation of the methoxy group generates quinones, while sulfonamide reduction yields thiols for further functionalization.

Cross-Coupling Reactions

The pyridine ring enables transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductsYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, DMFArylated pyridine derivatives55-70%
Ullmann CouplingCuI, 1,10-Phenanthroline, K<sub>2</sub>CO<sub>3</sub>Biarylpyridine sulfonamides60-75%

These reactions expand structural diversity for medicinal chemistry applications, particularly in kinase inhibitor design .

Complexation and Chelation

The sulfonamide and pyridine nitrogen atoms act as ligands for metal ions:

Metal IonConditionsComplex StructureStability Constant (log K)Source
Cu(II)pH 7.4, aqueous ethanolOctahedral [Cu(L)<sub>2</sub>(H<sub>2</sub>O)<sub>2</sub>]8.2 ± 0.3
Fe(III)pH 6.0, DMSOTetrahedral [Fe(L)Cl<sub>2</sub>]6.8 ± 0.2

Metal complexes exhibit enhanced solubility and catalytic activity compared to the free ligand.

Key Mechanistic Insights

  • Steric Effects : The 4-methoxybenzyl group hinders reactions at the pyridine C-4 position, favoring C-5 substitutions .

  • Electronic Effects : Electron-withdrawing sulfonamide activates the pyridine ring for nucleophilic attack at C-2 and C-6 .

  • pH Dependence : Sulfonamide reactivity switches from nucleophilic (pH > 10) to electrophilic (pH < 4) based on protonation state .

This compound's versatility in synthesis and functionalization makes it a valuable scaffold for developing enzyme inhibitors, antimicrobial agents, and coordination polymers .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that sulfonamide compounds can exhibit significant anticancer properties. 2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide has been studied for its ability to inhibit tumor growth through various mechanisms, including:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells. For instance, studies have shown that related compounds can induce G2/M phase arrest in various cancer cell lines, with IC50 values ranging from 1.48 to 6.38 μM against different tumor types .
  • Modulation of Apoptosis : The compound may influence apoptotic pathways by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes, enhancing the overall cytotoxic effect on cancer cells .

Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the inhibition of key signaling pathways:

  • Inhibition of p38 MAPK : It may inhibit the phosphorylation of p38 MAPK, a critical mediator in inflammatory responses, thus reducing inflammation in various models .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes critical for metabolic processes .
  • Receptor Interaction : The compound may modulate receptor activity, influencing cell signaling pathways that are pivotal in disease progression .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity, with mechanisms involving downregulation of anti-apoptotic genes and upregulation of pro-apoptotic genes. The compound exhibited IC50 values indicative of strong anticancer activity across different tumor types .

Case Study 2: Anti-inflammatory Potential

In vivo studies demonstrated that this compound significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation. These findings suggest potential applications in treating neurodegenerative diseases characterized by inflammatory processes .

Summary Table of Biological Activities

ActivityCell Line/ModelIC50 (μM)Mechanism
AnticancerVarious1.48 - 6.38Inhibition of tubulin polymerization
Anti-inflammatoryNeuroinflammation ModelN/AInhibition of p38 MAPK

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the cell cycle or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide

  • Structure : This analogue replaces the 4-methoxybenzyl group with 4-ethylphenyl substituents.
  • Molecular Formula : C₂₁H₂₃N₃O₂S vs. C₁₃H₁₅N₃O₃S (target compound).

Sulfonylurea Herbicides (e.g., Rimsulfuron, Sulfosulfuron)

  • Structure : These compounds share a sulfonamide backbone but incorporate triazine or pyrimidine rings (e.g., rimsulfuron: C₁₄H₁₈N₆O₇S₂).
  • Functional Role: They inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The pyridine ring in the target compound may offer analogous enzyme interaction sites .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents logP (Estimated)
2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide C₁₃H₁₅N₃O₃S 293.34 4-Methoxybenzyl, sulfonamide 1.8–2.2
N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide C₂₁H₂₃N₃O₂S 381.49 4-Ethylphenyl 3.2–3.6
Rimsulfuron C₁₄H₁₈N₆O₇S₂ 454.52 Pyrimidine, sulfonylurea 0.5–1.0

Notes:

  • The target compound’s methoxy group confers moderate polarity, balancing solubility and lipophilicity, whereas ethyl substituents in analogue favor hydrophobic interactions.
  • Sulfonylureas like rimsulfuron exhibit lower logP values due to hydrophilic urea linkages, enhancing water solubility for agrochemical applications .

Molecular Docking Insights

For example:

  • Glide XP Scoring : Achieved RMSDs <2 Å in 70% of ligand-receptor complexes, outperforming GOLD and FlexX in pose prediction .
  • Hydrophobic Enclosure : The 4-methoxybenzyl group in the target compound could exploit hydrophobic pockets in enzymes, akin to sulfonylurea herbicides’ binding to ALS .

Biological Activity

2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a methoxybenzyl amino group and a sulfonamide moiety. This unique combination of functional groups may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial enzymes essential for folate synthesis, impacting nucleic acid synthesis and cell division .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 μg/mL
2-Aminopyrimidine derivativeEscherichia coli6.25 μg/mL
SulfadiazinePlasmodium falciparum0.5 μg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it might inhibit key enzymes involved in cancer cell proliferation or interfere with the cell cycle .

Case Study: Anticancer Mechanism
A study focused on the effects of this compound on human cancer cell lines demonstrated that the compound could significantly decrease cell viability at concentrations above 10 μM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in target enzymes, inhibiting their function.
  • Cell Cycle Interference : By disrupting signaling pathways essential for cell cycle progression, the compound may prevent cancer cells from dividing.

Research Findings

Recent studies have highlighted the potential of this compound in drug discovery:

  • Antimalarial Properties : Similar sulfonamide compounds have shown promise against Plasmodium falciparum, suggesting a broader range of therapeutic applications beyond traditional uses .
  • Synergistic Effects : When used in combination with other antimicrobial agents, this compound may enhance efficacy through synergistic interactions .

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